molecular formula C5H8N2O B157881 2-(1H-Imidazol-1-yl)ethanol CAS No. 1615-14-1

2-(1H-Imidazol-1-yl)ethanol

Cat. No. B157881
CAS RN: 1615-14-1
M. Wt: 112.13 g/mol
InChI Key: AMSDWLOANMAILF-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethanol is a slightly yellow to yellow liquid or solid . It is an important intermediate in the synthesis of nitric acid miconazole, econazole nitrate, and other imidazoles such as antifungal drugs and fruit antistaling agent antifungal drugs .


Synthesis Analysis

The synthesis of 2-(1H-Imidazol-1-yl)ethanol involves the reaction of chloro-1-(2,4’-dichlorophenyl) ethanol with DMF. The reaction is controlled at 50-55°C, and after the drip terminates, it is incubated for 1 hour. The temperature is then raised to 110-115°C and maintained for 4 hours. After the reaction terminates, it is cooled to 60°C, water is added, and it is further cooled to room temperature. Centrifuging yields the product .


Molecular Structure Analysis

The molecular formula of 2-(1H-Imidazol-1-yl)ethanol is C5H8N2O, and its molecular weight is 112.13 . The SMILES string representation is CN1C=CN=C1CCO .


Physical And Chemical Properties Analysis

2-(1H-Imidazol-1-yl)ethanol is a liquid at 20°C . It has a boiling point of 206°C at 20 mmHg . It has a specific gravity of 1.16 at 20/20°C . It is soluble in water, with a solubility of more than 100 g/l . It is also soluble in methanol and ethanol .

Scientific Research Applications

Enantioseparation and Chromatography

  • Enantioseparation : 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters demonstrate significant enantioseparation properties. This is particularly evident when using a silica-based cellulose tris(3,5-dimethylphenylcarbamate) column in chromatography. The study highlights the impact of alcohol structure and concentration in the mobile phase on enantioseparation, emphasizing the unique role of the imidazole ring and ester functional group in these esters (Karakurt, Saraç, & Dalkara, 2012).

Synthesis of Imidazole Derivatives

  • Synthesis of Imidazole Derivatives : Research shows that 2-(1H-imidazole-1-yl)ethanol is instrumental in synthesizing various imidazole derivatives. These derivatives are characterized using various spectroscopic methods, indicating broad applicability in chemical synthesis (Rajkumar, Kamaraj, & Krishnasamy, 2015).

Catalysis in Chemical Reactions

  • N-Heterocyclic Carbenes : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are found to be efficient catalysts in transesterification reactions involving 2-(1H-imidazole-1-yl)ethanol. These reactions are significant in the formation of various esters and highlight the role of imidazole derivatives in catalysis (Grasa, Kissling, & Nolan, 2002).

Corrosion Inhibition

  • Copper Corrosion Inhibition : A study shows that imidazoline derivatives, including 2-(1H-imidazole-1-yl)ethanol, effectively inhibit copper corrosion in phase change materials (PCM). The inhibition efficiency reaches over 70%, demonstrating the compound's potential as a sustainable corrosion inhibitor (Zhao et al., 2020).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The crystal structure of compounds involving 2-(1H-imidazole-1-yl)ethanol is extensively studied, revealing insights into molecular conformations and hydrogen bond networks. This provides a deeper understanding of the structural properties of imidazole derivatives (Mohamed et al., 2013).

Safety And Hazards

2-(1H-Imidazol-1-yl)ethanol is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Future Directions

Imidazole derivatives, including 2-(1H-Imidazol-1-yl)ethanol, have a broad range of applications and are used in a variety of fields, including pharmaceuticals, agrochemicals, and other industries . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility . Therefore, future research may focus on developing new synthesis methods and exploring new applications for 2-(1H-Imidazol-1-yl)ethanol and other imidazole derivatives.

properties

IUPAC Name

2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSDWLOANMAILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058616
Record name Imidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-yl)ethanol

CAS RN

1615-14-1
Record name Imidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-HYDROXYETHYL)IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
D De Vita, L Scipione, S Tortorella, P Mellini… - European journal of …, 2012 - Elsevier
A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans …
Number of citations: 57 www.sciencedirect.com
MM Raga, M Moreno-Manas, MR Cuberes… - Arzneimittel …, 1992 - europepmc.org
A new series of (benzo [b] thienyl) methyl ethers of 1-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethanol and of (Z)-1-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethanone oxime were …
Number of citations: 38 europepmc.org
GC Porretta, R Fioravanti, M Biava, R Cirilli… - European journal of …, 1993 - Elsevier
The synthesis and antimicrobial activity of new phenylazolylethane derivatives are reported. Antimicrobial data in comparison with those obtained with miconazole, fluconazole, …
Number of citations: 34 www.sciencedirect.com
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…
D De Vita, F Moraca, C Zamperini, F Pandolfi… - European Journal of …, 2016 - Elsevier
Sterol 14α-demethylase (CYP51) is a key enzyme involved in the survival and virulence of many parasite protozoa, such as Trypanosoma and Leishmania species, thus representing a …
Number of citations: 28 www.sciencedirect.com
VS Talismanov, SV Popkov… - International …, 2019 - search.ebscohost.com
The reaction of 1, 2, 4-triazole or imidazole with ethylene carbonate yielded 2-(1H-1, 2, 4-triazol-1-yl) ethanol and 2-(1H-imidazol-1-yl) ethanol, the interaction of which with …
Number of citations: 8 search.ebscohost.com
D Liu, C Li, X Tian, S Li, T Xiao - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 68| Part 1| January 2012| Page o152 doi:10.1107/S1600536811053505 Open Open …
Number of citations: 6 scripts.iucr.org
G Floresta, A Carotti, F Ianni, V Sorrenti, S Intagliata… - Bioorganic …, 2020 - Elsevier
Heme oxygenase-1 (HO-1) has been recognized as extensively involved in the development and aggravation of cancer, cell propagation and at in the mechanism of chemoresistance …
Number of citations: 10 www.sciencedirect.com
F Ianni, A Carotti, S Intagliata, A Macchiarulo… - Chromatographia, 2020 - Springer
In the present work, the development and application of two HPLC methods enabling the semipreparative enantioresolution of 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol (1) and 1-[4-…
Number of citations: 2 link.springer.com
GC PORRETTA, R FIORAVANTI, M BIAVA… - …, 1994 - Wiley Online Library
Number of citations: 0

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